molecular formula C10H10ClNO3S B13446268 methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate

methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B13446268
M. Wt: 259.71 g/mol
InChI Key: WBVQHQDMMSFWFR-UHFFFAOYSA-N
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Description

Methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core with a methyl ester and a carbonochloridoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

Molecular Formula

C10H10ClNO3S

Molecular Weight

259.71 g/mol

IUPAC Name

methyl 5-carbonochloridoyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H10ClNO3S/c1-15-9(13)8-4-6-5-12(10(11)14)3-2-7(6)16-8/h4H,2-3,5H2,1H3

InChI Key

WBVQHQDMMSFWFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)CCN(C2)C(=O)Cl

Origin of Product

United States

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